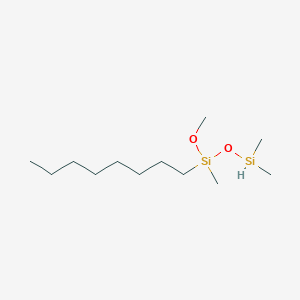

(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylhydro-(40-60%)Methyloctylsiloxane copolymer (MHMOSC) is a type of silicone-based polymer that is used in a wide range of applications, including medical, industrial, and consumer products. The polymer is composed of a combination of methylhydro and methyloctyl siloxane, which are two types of silicone derivatives. The copolymer is a highly versatile material that has been used to create a variety of products, including medical implants, coatings, and adhesives.

Mechanism of Action

Methylhydro-(40-60%)Methyloctylsiloxane copolymer works by forming a strong bond between the material it is being used to bond. The polymer is highly adhesive, and when it comes into contact with a material, it forms a strong bond that is resistant to degradation. The polymer is also highly biocompatible, which allows it to be used in medical applications without causing any adverse reactions.

Biochemical and Physiological Effects

Methylhydro-(40-60%)Methyloctylsiloxane copolymer is a highly biocompatible material, meaning that it is not toxic and does not cause any adverse reactions when used in medical applications. The polymer is also resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time. Additionally, the polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives.

Advantages and Limitations for Lab Experiments

The advantages of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are numerous. The polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives. The polymer is also highly biocompatible, meaning that it can be used in medical applications without causing any adverse reactions. Additionally, the polymer is resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time.

The limitations of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are few. The polymer is not suitable for use in applications where very high temperatures are required, as the polymer can degrade at temperatures above 200°C. Additionally, the polymer is not suitable for use in applications where a very strong bond is required, as the polymer does not form a particularly strong bond.

Future Directions

Methylhydro-(40-60%)Methyloctylsiloxane copolymer has numerous potential applications in the future. The polymer could be used to create medical implants that are highly biocompatible and resistant to degradation. Additionally, the polymer could be used to create coatings for medical devices that are highly adhesive and biocompatible. The polymer could also be used to create adhesives that are highly adhesive and biocompatible. Finally, the polymer could be used to create a variety of consumer products, such as sealants, lubricants, and coatings.

Synthesis Methods

Methylhydro-(40-60%)Methyloctylsiloxane copolymer is synthesized through a process known as hydrolysis. This process involves the breaking of the siloxane bonds by the addition of water molecules. The hydrolysis process is followed by a condensation reaction where the released siloxane bonds are re-formed. The condensation reaction is typically conducted at a temperature of approximately 150-200°C. The hydrolysis and condensation reactions are repeated until the desired polymer is produced.

Scientific Research Applications

Methylhydro-(40-60%)Methyloctylsiloxane copolymer has been used in a variety of scientific research applications. The polymer has been used in the development of medical implants, as it is resistant to degradation and can be used to create a variety of shapes and sizes. The polymer has also been used in the development of coatings for medical devices, as it is highly biocompatible and can be used to create a barrier between the device and the body. Additionally, the polymer has been used in the development of adhesives, as it is highly adhesive and can be used to bond a variety of materials.

properties

CAS RN |

68554-69-8 |

|---|---|

Molecular Formula |

C12H30O2Si2 |

Molecular Weight |

262.54 g/mol |

IUPAC Name |

dimethylsilyloxy-methoxy-methyl-octylsilane |

InChI |

InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |

InChI Key |

BLBKHUSUJJBYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C)(OC)O[SiH](C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)